molecular formula C9H18O2 B3194642 4,6-Dimethyl-heptanoic acid CAS No. 855898-16-7

4,6-Dimethyl-heptanoic acid

Cat. No.: B3194642
CAS No.: 855898-16-7
M. Wt: 158.24 g/mol
InChI Key: SHCPZJCXICJLIZ-UHFFFAOYSA-N
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Description

4,6-Dimethyl-heptanoic acid is an organic compound with the molecular formula C9H18O2 It is a branched-chain fatty acid, characterized by the presence of two methyl groups attached to the heptanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-heptanoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as heptanoic acid, with methylating agents under controlled conditions. The reaction typically requires a catalyst, such as zinc chloride or aluminum chloride, and is carried out at elevated temperatures and pressures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may include steps such as distillation and purification to isolate the desired product from reaction by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-heptanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), electrophiles.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

4,6-Dimethyl-heptanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-heptanoic acid involves its interaction with specific molecular targets and pathways. As a fatty acid, it can be incorporated into lipid membranes, affecting membrane fluidity and function. Additionally, its metabolites may interact with enzymes involved in fatty acid metabolism, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dimethyl-heptanoic acid is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. This distinct structure may confer different physical and chemical properties compared to its isomers, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4,6-dimethylheptanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-7(2)6-8(3)4-5-9(10)11/h7-8H,4-6H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCPZJCXICJLIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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